molecular formula C6H8F2O B1427171 1-(3,3-Difluorocyclobutyl)ethan-1-one CAS No. 1621223-57-1

1-(3,3-Difluorocyclobutyl)ethan-1-one

Cat. No.: B1427171
CAS No.: 1621223-57-1
M. Wt: 134.12 g/mol
InChI Key: OUSRYRUBLFSMDC-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclobutyl)ethan-1-one is an organic compound with the molecular formula C6H8F2O. It is characterized by the presence of a difluorocyclobutyl group attached to an ethanone moiety.

Preparation Methods

The synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-one typically involves the reaction of difluorocyclobutyl intermediates with ethanone derivatives. One common method includes the use of difluorocyclobutyl bromide, which undergoes a nucleophilic substitution reaction with ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(3,3-Difluorocyclobutyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclobutyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3,3-difluorocyclobutyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c1-4(9)5-2-6(7,8)3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSRYRUBLFSMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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